molecular formula C7H4BrClN2 B599144 6-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1303890-45-0

6-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No. B599144
M. Wt: 231.477
InChI Key: KSAJQCCWMBQXFB-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroimidazo[1,2-a]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . Its molecular formula is C7H4BrClN2 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-7-chloroimidazo[1,2-a]pyridine, has been well studied in the past decade. The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular weight of 6-Bromo-7-chloroimidazo[1,2-a]pyridine is 231.48 g/mol . The IUPAC name for this compound is 6-bromo-7-chloroimidazo[1,2-a]pyridine . The InChI code is 1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

6-Bromo-7-chloroimidazo[1,2-a]pyridine has a molecular weight of 231.48 g/mol . It has a topological polar surface area of 17.3 Ų and a complexity of 155 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .

Scientific Research Applications

1. Antituberculosis Agents

  • Application Summary : Imidazo[1,2-a]pyridine analogues, including 6-Bromo-7-chloroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .

2. pH Monitoring

  • Application Summary : A compound related to 6-Bromo-7-chloroimidazo[1,2-a]pyridine, 6-chloroimidazo-pyridine-2-carboxylic acid, has been developed to monitor pH value in acid conditions .
  • Methods of Application : The probe shows an extremely short response time (˂ 10 s) and high selectivity . It was successfully applied to detect intracellular H+ in yeast .
  • Results or Outcomes : The probe was successful in detecting intracellular H+ in yeast, demonstrating its potential for use in biological applications .

Safety And Hazards

6-Bromo-7-chloroimidazo[1,2-a]pyridine may cause skin and eye irritation, and it may also cause respiratory irritation .

Future Directions

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-7-chloroimidazo[1,2-a]pyridine, has been well studied in the past decade. The latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

6-bromo-7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAJQCCWMBQXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C(=CC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-chloroimidazo[1,2-a]pyridine

Citations

For This Compound
1
Citations
S Wu, Z Xiao, J Wei, L Zhang, Y Cao, Z Chen… - …, 2023 - Wiley Online Library
Adenosine 5′‐monophosphate activated protein kinase (AMPK) has emerged as a promising target for the discovery of drugs to treat diabetic nephropathy (DN). Herein, a series of …

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